molecular formula C9H7BrN2O2 B13343668 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B13343668
M. Wt: 255.07 g/mol
InChI Key: WFPHVKWBWVZHFR-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a carboxylic acid functional group attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine followed by carboxylation. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

  • 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
  • 4-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 1H-Pyrazolo[3,4-b]pyridine derivatives

Uniqueness: 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid stands out due to its specific substitution pattern and functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

4-bromo-1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-12-4-5(9(13)14)7-6(10)2-3-11-8(7)12/h2-4H,1H3,(H,13,14)

InChI Key

WFPHVKWBWVZHFR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C=CN=C21)Br)C(=O)O

Origin of Product

United States

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